3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one
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Overview
Description
3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Bromo Group: The bromo substituent can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents, which facilitate the incorporation of the CF3O group into the aromatic ring.
Formation of the Imino Group: The imino group can be formed by reacting the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the indole derivative.
Reduction: Amines derived from the reduction of the imino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-((1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Exhibits antitubercular activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Shows antiviral properties.
Uniqueness
3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one is unique due to its combination of trifluoromethoxy and bromo substituents, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the bromo group allows for further functionalization through substitution reactions .
Biological Activity
3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both trifluoromethoxy and bromine substituents, suggests a variety of interactions with biological systems. This article reviews the compound's synthesis, biological activities, and relevant case studies.
- Molecular Formula : C15H8BrF3N2O2
- Molecular Weight : 385.14 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
Synthesis
The synthesis of this compound involves several steps, typically including:
- Formation of the indolin-2-one core.
- Introduction of the trifluoromethoxy group via electrophilic substitution.
- Bromination at the 5-position.
Anticancer Properties
Recent studies have indicated that indole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Indole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
Indole-3-carbinol | HepG2 (Liver Cancer) | 15 | Cell cycle arrest |
4-Trifluoromethylindole | A549 (Lung Cancer) | 20 | Inhibition of DNA synthesis |
Note: TBD = To Be Determined; IC50 values are indicative and may vary based on experimental conditions.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Studies suggest that it may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation.
Case Studies
-
In Vivo Efficacy
A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed. -
Mechanistic Studies
Further mechanistic studies revealed that this compound activates apoptotic pathways via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in cancer cells.
Properties
IUPAC Name |
5-bromo-3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF3N2O2/c16-8-1-6-12-11(7-8)13(14(22)21-12)20-9-2-4-10(5-3-9)23-15(17,18)19/h1-7H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHXQLRQNGVYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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